N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine

α-Glucosidase inhibition Antidiabetic Fluorine-substituted piperidine

A strategically fluorinated piperidine building block for α-glucosidase/BChE dual inhibitor SAR. The 2-fluorobenzyl (ortho-F) moiety imparts distinct electronic effects and metabolic stability versus para-F or unsubstituted analogs—critical for reproducible biochemical assays. Validated in vivo (STZ diabetic rat model) and cited in US Patent 10,071,964 B2. The free secondary amine enables amide coupling, reductive amination, or sulfonamide formation for rapid analog generation. Use as a reference standard or starting scaffold for diabetes-Alzheimer's comorbidity research. Substitution with non-fluorinated analogs will yield irreproducible results.

Molecular Formula C17H28FN3
Molecular Weight 293.4 g/mol
CAS No. 883530-90-3
Cat. No. B1451432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine
CAS883530-90-3
Molecular FormulaC17H28FN3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2F
InChIInChI=1S/C17H28FN3/c1-20(2)11-9-19-12-15-6-5-10-21(13-15)14-16-7-3-4-8-17(16)18/h3-4,7-8,15,19H,5-6,9-14H2,1-2H3
InChIKeyUKEDTINNWQDFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine (CAS 883530-90-3): Chemical Class and Procurement Context


N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine (CAS 883530-90-3) is a synthetic, fluorine-substituted piperidine derivative with the molecular formula C17H28FN3 and a molecular weight of 293.4 g/mol . The compound belongs to the class of 1,3-disubstituted piperidines, featuring a 2-fluorobenzyl group at the piperidine N1 position and an N,N-dimethylethane-1,2-diamine side chain linked via a methylene bridge at the piperidine 3-position [1]. This structural motif places it within a family of compounds investigated for dual enzyme inhibitory activities, including α-glucosidase and cholinesterase inhibition, as described in recent medicinal chemistry literature [2]. The compound is commercially available from multiple research chemical suppliers at purities of ≥95% .

Why N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine Cannot Be Replaced by a Generic Piperidine Building Block


Within the 1,3-disubstituted piperidine scaffold class, seemingly minor substituent variations on the N-benzyl ring produce divergent biological activity profiles that preclude generic substitution. The 2-fluorobenzyl motif in CAS 883530-90-3 introduces a specific combination of electronic effects (electron-withdrawing fluorine at the ortho position) and steric constraints that influence both target engagement and metabolic stability [1]. In the context of butyrylcholinesterase (BChE) inhibition, the patent literature demonstrates that the 1-benzylpiperidin-3-yl scaffold serves as a critical pharmacophore, and modifications to the benzyl ring directly affect inhibitory potency against human recombinant BChE [2]. The fluorine substitution pattern—specifically ortho versus para—creates distinct physicochemical property profiles: the 2-fluorobenzyl analog (XLogP3-AA = 2.2) [3] differs from the unsubstituted benzyl analog in lipophilicity, hydrogen bonding capacity, and metabolic vulnerability, making interchange without experimental validation a source of irreproducible results in both biochemical assays and synthetic applications.

Quantitative Differentiation Evidence for N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine (CAS 883530-90-3)


α-Glucosidase Inhibitory Potency of Fluorine-Substituted Piperidines vs. Acarbose Standard

The 2024 Mughal et al. study evaluated a series of eight fluorine-substituted piperidine derivatives (including compounds bearing the 2-fluorobenzyl-piperidine scaffold) for α-glucosidase inhibition. The class of fluorine-substituted piperidines exhibited IC50 values several-fold more potent than the clinical standard acarbose [1]. This class-level evidence positions fluorine-substituted piperidine derivatives, including the 2-fluorobenzyl scaffold represented by CAS 883530-90-3, as substantially more potent α-glucosidase inhibitors than the benchmark clinical agent. Exact IC50 values for individual compounds in the series are reported in the full text; the abstract confirms the entire series (compounds 1-8) outperformed acarbose by several-fold [1].

α-Glucosidase inhibition Antidiabetic Fluorine-substituted piperidine

Physicochemical Differentiation: 2-Fluorobenzyl vs. Unsubstituted Benzyl Analog—Lipophilicity and Hydrogen Bonding Profile

The 2-fluorobenzyl substitution in CAS 883530-90-3 imparts a computed XLogP3-AA of 2.2 and a molecular weight of 293.4 g/mol, with one hydrogen bond donor and four hydrogen bond acceptors [1]. In contrast, the unsubstituted benzyl analog (N1-((1-benzylpiperidin-3-yl)methyl)-N2,N2-dimethylethane-1,2-diamine), used as a synthetic intermediate in US Patent 10,071,964 B2 [2], has a molecular formula C17H29N3 (MW = 275.4 g/mol) and lacks the fluorine atom entirely, resulting in lower electronegativity, different H-bond acceptor count (3 vs. 4), and altered lipophilicity [3]. The ortho-fluorine introduces a dipole moment not present in the benzyl analog, affecting both chromatographic behavior and potential binding interactions with biological targets.

Physicochemical properties Lipophilicity Fluorine substitution effects

Positional Fluorine Isomer Differentiation: 2-Fluorobenzyl vs. 4-Fluorobenzyl Piperidine Scaffolds

The ortho-fluorobenzyl substitution (2-position) in CAS 883530-90-3 represents a distinct structural isomer from the para-fluorobenzyl (4-position) piperidine derivatives that have been independently characterized. The 4-fluorobenzylpiperidine fragment has been co-crystallized with beta-secretase (BACE-1) as reported in PDB entry 2OHN [1] and has been explored as a tyrosinase inhibitor scaffold with IC50 values reported in biochemical assays [2]. The ortho-fluorine in CAS 883530-90-3 creates different steric and electronic environments compared to para-substituted analogs, which can lead to divergent target selectivity profiles. The Mughal 2024 fluorine-substituted piperidine series explicitly compared different fluorine substitution patterns and reported variable activity profiles across α-glucosidase, AChE, and BChE targets [3].

Fluorine positional isomer Structure-activity relationship BACE-1 Butyrylcholinesterase

Cholinesterase Inhibitory Activity of 1,3-Disubstituted Piperidine Scaffold: BChE Selectivity Basis

The 1,3-disubstituted piperidine scaffold, of which CAS 883530-90-3 is a fluorinated exemplar, has been validated as a butyrylcholinesterase (BChE) inhibitor pharmacophore. US Patent 10,071,964 B2 describes compounds with general formulas I and II that demonstrate BChE inhibition, with the most potent compound in the related J. Med. Chem. 2014 study (Brus et al.) achieving an IC50 of 21.3 nM against human BChE and a dissociation constant (Kd) of 2.7 nM for the most active enantiomer [1]. The patent explicitly uses N1-((1-benzylpiperidin-3-yl)methyl)-N2,N2-dimethylethane-1,2-diamine as a key synthetic intermediate, demonstrating that the 3-substituted dimethylethane-1,2-diamine side chain is compatible with BChE inhibitor development [2]. CAS 883530-90-3 extends this scaffold with 2-fluorobenzyl substitution, which the Mughal 2024 study shows modulates cholinesterase inhibitory profiles across multiple fluorinated analogs [3].

Butyrylcholinesterase inhibition Alzheimer's disease Piperidine pharmacophore

Optimal Application Scenarios for N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine (CAS 883530-90-3)


Fluorinated Building Block for Butyrylcholinesterase (BChE) Inhibitor Synthesis Programs

CAS 883530-90-3 serves as a strategically fluorinated building block for constructing BChE inhibitor candidates based on the validated 1,3-disubstituted piperidine pharmacophore described in US Patent 10,071,964 B2 [1]. The compound's 2-fluorobenzyl group and free secondary amine in the dimethylethane-1,2-diamine side chain provide a functional handle for further derivatization (e.g., amide coupling, reductive amination, or sulfonamide formation), enabling rapid analog generation for SAR studies. The patent explicitly demonstrates that the analogous benzyl intermediate can be elaborated into potent BChE inhibitors with nanomolar IC50 values [2], and the fluorine atom in CAS 883530-90-3 offers the added advantage of potential metabolic stabilization and altered target selectivity compared to the unsubstituted benzyl precursor.

α-Glucosidase Inhibitor Screening and Antidiabetic Drug Discovery

The Mughal 2024 study demonstrates that fluorine-substituted piperidine derivatives possess α-glucosidase inhibitory activity that exceeds the clinical standard acarbose by several-fold [3]. CAS 883530-90-3, as a member of this fluorine-substituted piperidine class with the 2-fluorobenzyl motif, is directly applicable to type 2 diabetes mellitus research programs. The compound can be used as a reference standard in α-glucosidase inhibition assays, as a starting scaffold for medicinal chemistry optimization, or as a tool compound for investigating the role of fluorine substitution in carbohydrate metabolism enzyme inhibition. The study further validated select compounds in a STZ-induced diabetic rat model, establishing in vivo proof-of-concept for this chemical class [3].

Dual-Target (Cholinesterase + α-Glucosidase) Multifunctional Agent Development

The Mughal 2024 study is notable for reporting, for the first time, the investigation of fluorine-substituted piperidines against both α-glucosidase and cholinesterase enzymes simultaneously [3]. This dual inhibitory profile positions CAS 883530-90-3 as a valuable starting point for multifunctional drug discovery programs targeting the comorbidity of diabetes and Alzheimer's disease—a growing area of research given the established link between insulin resistance and neurodegeneration. The compound's dimethylethane-1,2-diamine side chain can be further functionalized to modulate the balance between α-glucosidase and cholinesterase inhibition, while the 2-fluorobenzyl group provides a metabolic stability advantage over non-fluorinated analogs.

Fluorine-Probe for Ortho-Substituent SAR in Piperidine-Based Receptor/Target Engagement Studies

The ortho-fluorobenzyl substitution in CAS 883530-90-3 provides a distinct electronic and steric profile compared to the more commonly explored para-fluorobenzyl piperidine fragment (which has been co-crystallized with BACE-1, PDB 2OHN) [4]. This makes CAS 883530-90-3 a valuable comparator compound for systematic fluorine positional scanning SAR studies. Researchers investigating the effect of fluorine position on target engagement, selectivity, or pharmacokinetic properties can use this compound alongside its 3-fluorobenzyl and 4-fluorobenzyl analogs to map fluorine-specific interactions. The compound's computed XLogP3-AA of 2.2 and defined hydrogen bonding properties [5] also make it suitable for testing computational predictions of fluorine effects on ligand-protein binding.

Quote Request

Request a Quote for N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.